molecular formula C10H14FNO B13068653 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol

1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol

Cat. No.: B13068653
M. Wt: 183.22 g/mol
InChI Key: FAVQEKAPRVTUPR-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol is a fluorinated secondary alcohol with a 2-methylphenyl-substituted amino group at the third carbon of the propan-2-ol backbone. Its structure combines a polar hydroxyl group, a fluorine atom at position 1, and a lipophilic 2-methylphenyl moiety, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-fluoro-3-(2-methylanilino)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-8-4-2-3-5-10(8)12-7-9(13)6-11/h2-5,9,12-13H,6-7H2,1H3

InChI Key

FAVQEKAPRVTUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol involves nucleophilic substitution reactions between 2-methylphenylamine and fluorinated propanol derivatives. The key steps and conditions are as follows:

  • Starting materials :

    • 2-methylphenylamine (an aromatic amine with a methyl substituent at the ortho position)
    • 1,3-dihalopropane derivatives, particularly 1-fluoro-3-chloropropan-2-ol or similar fluorinated alkyl halides
  • Reaction type :

    • Nucleophilic substitution (SN2) where the amine attacks the electrophilic carbon bearing the halogen, displacing the leaving group and forming the amino alcohol.
  • Base usage :

    • A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is employed to deprotonate the amine, increasing its nucleophilicity and facilitating the substitution.
  • Solvent and temperature :

    • Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to enhance reaction rates.
    • The reaction is generally conducted at moderate temperatures (50–80°C) to balance reaction speed and minimize side reactions.
  • Purification :

    • The crude product is purified by recrystallization or column chromatography to achieve high purity.

This method is favored for its straightforwardness and relatively high yields under controlled conditions.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability and cost-efficiency:

  • Continuous flow reactors :

    • These reactors allow precise control over reaction parameters (temperature, residence time, mixing), improving yield and reproducibility.
  • Automated purification systems :

    • Automated chromatography and crystallization steps ensure consistent product purity.
  • Catalyst and reagent optimization :

    • Use of phase transfer catalysts or optimized base concentrations to enhance reaction rates and reduce by-products.
  • Environmental considerations :

    • Solvent recycling and waste minimization protocols are integrated to comply with green chemistry principles.

Such process intensification techniques enable large-scale production with high throughput and quality control.

Alternative Synthetic Strategies

Though the nucleophilic substitution route is predominant, alternative methods explored in related compounds (e.g., fluorinated amino alcohols with substituted phenyl groups) provide insights that could be adapted:

  • Reductive amination :

    • Reaction of 2-methylphenyl-substituted ketones or aldehydes with ammonia or amines in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
    • This method allows the formation of the amino alcohol moiety in one step but requires careful control of stereochemistry and reduction conditions.
  • Epoxide ring-opening :

    • Fluorinated epoxides can be opened by 2-methylphenylamine nucleophiles under acidic or basic catalysis to yield the amino alcohol structure.
    • This method offers stereoselective control and can be used to access specific enantiomers.

Reaction Conditions and Optimization Parameters

Parameter Typical Conditions Impact on Yield and Purity
Base NaOH, K2CO3 (1–2 equivalents) Enhances nucleophilicity, improves conversion
Solvent DMF, acetonitrile, ethanol Polar aprotic solvents favor SN2; ethanol may reduce side reactions
Temperature 50–80°C Higher temp increases rate but may cause side reactions
Reaction time 4–12 hours Longer times improve conversion but risk degradation
Molar ratio (amine:halide) 1.0:1.1 to 1.2:1 Slight excess of halide can drive reaction to completion
Purification Recrystallization, silica gel chromatography Removes impurities, improves product purity (>95%)

Optimization of these parameters is critical to maximize yield (typically 70–85%) and ensure high purity suitable for research or pharmaceutical use.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 2-methylphenylamine + 1-fluoro-3-halopropanol NaOH/K2CO3, DMF, 50–80°C, 4–12 h Simple, high yield, scalable Requires careful control to avoid side reactions
Reductive amination 2-methylphenyl-substituted aldehyde/ketone + amine NaBH4 or LiAlH4, inert atmosphere One-step amino alcohol formation Sensitive to stereochemistry, requires strict conditions
Epoxide ring-opening Fluorinated epoxide + 2-methylphenylamine Acid/base catalysis, mild temperature Stereoselective, versatile Epoxide synthesis may be complex

Research Findings and Observations

  • The presence of the fluorine atom at the 1-position significantly influences the reactivity of the halopropanol intermediate, favoring nucleophilic substitution at the adjacent carbon due to inductive effects.

  • Bases such as potassium carbonate provide milder conditions compared to sodium hydroxide, reducing side product formation and improving selectivity.

  • Reductive amination routes, while less common for this exact compound, have been successfully applied in structurally related fluorinated amino alcohols, suggesting potential for stereoselective synthesis.

  • Industrial processes emphasize continuous flow technology to enhance safety and reproducibility, especially when handling reactive fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride (CAS 104338-71-8): Differs by replacing the fluorine atom with an amino group. Molecular weight: 201.7 g/mol. The absence of fluorine may reduce electronegativity and alter binding interactions with enzymes like MAO or BACE1, though its hydrochloride salt enhances solubility .
  • 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS 1461705-44-1): Features two fluorine atoms on the phenyl ring. Molecular weight: 223.65 g/mol. Increased fluorination likely enhances metabolic stability and binding specificity compared to mono-fluorinated analogs .
  • 1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8): Incorporates a methoxyphenyl and naphthyl group. Molecular weight: 323.39 g/mol. Larger aromatic systems may improve affinity for hydrophobic targets but reduce solubility .

Fluorine Position and Bioactivity

  • THK5117 (1-Fluoro-3-((2-(4-([3H]methylamino)phenyl)quinolin-6-yl)oxy)propan-2-ol): A tau PET tracer with a fluorine atom at position 1 and a quinoline substituent. Compared to THK5351 (a related tracer), THK5117 shows lower off-target binding to MAO-B, highlighting the impact of substituent size and polarity on selectivity .
  • 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol (CAS 1344325-06-9): Contains three fluorine atoms on the first carbon. Molecular weight: 235.20 g/mol.

Propan-2-ol Backbone Modifications

  • Metoprolol (1-(propan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol): A β-blocker with a propan-2-ol core. The hydroxyl group forms critical hydrogen bonds with β-adrenergic receptors, a feature shared with 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol .
  • Unsubstituted Propan-2-ol Derivatives (e.g., compounds in ): Propan-2-ol groups in PP2A/BACE1 inhibitors (EC50: 199–7761 nM; IC50: 98.6–9553 nM) rely on hydroxyl interactions with Tyr127 and Gln73 residues. Fluorination in this compound may sterically hinder these interactions, altering enzyme activity compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C10H13FNO 197.22 (calculated) 1-F, 2-methylphenylamino
1-Amino-3-(2-methylphenyl)propan-2-ol HCl C10H16ClNO 201.7 NH2, 2-methylphenyl
THK5117 C22H20FNO2 365.40 Quinoline, 1-F
1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol C10H12F3NO2 235.20 3-F3C, 2-methoxyphenylamino

Table 2: Bioactivity and Binding Properties

Compound Name Target Affinity/Activity Reference
THK5117 MAO-B Ki ~300 nM
THK5117 Tau fibrils High selectivity
PP2A/BACE1 inhibitors () PP2A/BACE1 EC50: 199–7761 nM
IC50: 98.6–9553 nM

Key Research Findings

  • MAO-B Binding: Fluorinated propan-2-ol derivatives like THK5117 exhibit off-target binding to MAO-B, but this is less pronounced than in THK5351 due to structural differences .
  • Enzyme Interactions : The propan-2-ol hydroxyl group is critical for hydrogen bonding in enzyme inhibition, as seen in PP2A/BACE1 inhibitors. Fluorine substitution may alter these interactions .
  • Solubility and Stability : Hydrochloride salts (e.g., ) improve solubility, while trifluoromethyl groups enhance metabolic stability .

Biological Activity

1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol is a synthetic compound notable for its unique structure, which includes a fluorine atom and an amino alcohol moiety. This compound is classified as an organofluorine compound, which often enhances biological activity and stability due to the carbon-fluorine bond. The molecular formula is C11H14FN\text{C}_11\text{H}_{14}\text{FN}, with a molecular weight of approximately 183.22 g/mol. Its structural features position it as a candidate for various pharmacological applications, particularly in cardiovascular therapy.

Structural Characteristics

The compound's structure can be represented as follows:

1 Fluoro 3 2 methylphenyl amino propan 2 ol\text{1 Fluoro 3 2 methylphenyl amino propan 2 ol}

Key Structural Features:

  • Fluorine Atom : Enhances lipophilicity and biological interactions.
  • Amino Alcohol Group : Contributes to potential receptor binding and activity.
  • 2-Methylphenyl Group : Increases the compound's affinity for biological membranes.

Biological Activity

This compound exhibits biological activities primarily through its interaction with beta-adrenergic receptors, similar to known beta-blockers used in the treatment of cardiovascular diseases.

The compound acts as a beta-adrenergic receptor agonist , which can lead to various physiological effects, including:

  • Cardiac Effects : Modulation of heart rate and contractility.
  • Vascular Effects : Regulation of vascular tone and blood pressure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilaritiesUnique Features
1-Fluoro-3-(3-methylphenyl)amino-propan-2-olContains fluorine and an amino alcohol structureSubstituted phenyl group
1-Amino-3-(quinolin-2-yl)propan-2-olAmino alcohol functionalityQuinoline moiety
1-Amino-propan-2-oic acidBasic amino acid structureCarboxylic acid functionality

Research Findings

Recent studies have focused on the compound's binding affinity and efficacy at beta-adrenergic receptors. These investigations often utilize receptor assays to assess how effectively the compound activates these receptors compared to established agonists.

Case Studies

  • Binding Affinity Studies : Research indicates that this compound has a significant binding affinity for beta-receptors, suggesting potential therapeutic applications in treating hypertension and other cardiovascular conditions .
  • Toxicological Profiles : Evaluations of its safety profile reveal that while it exhibits promising therapeutic effects, further studies are needed to fully understand its potential side effects .

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